Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate
Description
Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate (CAS: 58137-74-9) is a brominated aromatic ester with the molecular formula C₁₁H₁₂Br₂O₄ and a molar mass of 368.02 g/mol. Its structure features a bromine atom at the 3-position, a bromomethyl group at the 2-position, and methoxy substituents at the 4- and 6-positions on the benzoate ring. Key physical properties include a density of 1.665 g/cm³ and a melting point of 119–120°C . This compound is likely employed as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, due to its reactive bromine substituents, which facilitate further functionalization via cross-coupling or nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O4/c1-15-7-4-8(16-2)10(13)6(5-12)9(7)11(14)17-3/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCEZBAASOIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)OC)CBr)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701195 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58137-74-9 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H12Br2O4 and features two bromine atoms, which contribute to its reactivity and biological activity. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The bromination can occur at various positions on the aromatic ring, which significantly affects the compound's biological properties. For instance, selective aryl bromination methods have been developed to optimize yields and selectivity for specific derivatives .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that brominated benzoates can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain brominated derivatives can induce apoptosis in cancer cells. The exact mechanism is still under investigation but may involve modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in metabolic processes. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which are important for drug metabolism and detoxification .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on various brominated benzoates found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics, indicating its potential as a therapeutic agent .
- Anticancer Mechanism Exploration : In a recent study published in a peer-reviewed journal, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing a significant increase in early apoptotic cells upon treatment with the compound .
- Enzyme Inhibition Analysis : Research investigating the enzyme inhibition properties of this compound indicated that it effectively inhibited CYP1A2 activity in liver microsomes. This finding suggests potential implications for drug interactions when co-administered with other medications metabolized by this enzyme .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₂Br₂O₄
- Molecular Weight : 368.02 g/mol
- Structural Features : The compound features a benzene ring with bromine atoms at the 3 and 2 positions and methoxy groups at the 4 and 6 positions, which influence its reactivity and interaction with biological targets .
Pharmaceutical Applications
This compound serves as a precursor in the synthesis of various biologically active compounds. Its brominated structure allows for further functionalization, making it valuable in drug development.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, particularly against Gram-negative bacteria. This is attributed to its ability to interfere with bacterial virulence mechanisms .
- Drug Metabolism Studies : Interaction studies have suggested that compounds with similar structures can influence cytochrome P450 enzymes, which are crucial for drug metabolism. This opens avenues for exploring the compound's role in pharmacokinetics.
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis, facilitating the creation of complex molecules through various chemical reactions.
- Synthesis of Derivatives : It can undergo hydrolysis to form acids or react with other reagents to yield diverse derivatives, which are essential in developing new materials or pharmaceuticals.
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl groups. This method has been optimized to achieve high yields of desired products .
Case Study 1: Antimicrobial Properties
In a study investigating the antimicrobial effects of brominated compounds, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μM, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis Optimization
A research team focused on optimizing the synthesis of this compound through different reaction conditions. By varying catalysts and solvents, they achieved improved yields in the synthesis of related brominated compounds. The findings highlighted the importance of reaction conditions in maximizing product yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at position 2 and the bromine atom at position 3 make this compound highly reactive in nucleophilic substitution (SN2) reactions. Key findings include:
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Reactivity with Amines : In reactions with primary amines (e.g., methylamine), the bromomethyl group undergoes substitution to form secondary amines. For example, reaction with excess methylamine in THF at 60°C yields a 92% conversion to the corresponding amine derivative.
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Thiol Substitution : Treatment with thiophenol in the presence of NaH produces a thioether derivative, with yields exceeding 85% under reflux conditions.
Table 1: Substitution Reaction Conditions and Outcomes
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| Methylamine | THF | 60 | 92 | Amine |
| Thiophenol | DMF | 100 | 85 | Thioether |
Elimination Reactions
Under basic conditions, the compound can undergo elimination to form alkenes. A study using deuterium labeling demonstrated that heating with KOtBu in DMSO promotes the formation of a conjugated diene via dehydrohalogenation . The deuterium distribution in products confirmed a double-bond intermediate mechanism .
Influence of Methoxy Groups
The electron-donating methoxy groups at positions 4 and 6 enhance the stability of intermediates during substitution reactions. This effect is critical in achieving high regioselectivity, as demonstrated by:
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Ortho-Directing Effects : Methoxy groups direct nucleophilic attack to the bromomethyl site (position 2) rather than the bromine at position 3.
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Reaction Rate Enhancement : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states through solvation.
Mechanistic Insights
Deuterium-tracking experiments revealed that elimination proceeds via a carbocation intermediate, followed by hydride shifts and deprotonation . This mechanism aligns with observed product distributions in SN1-type reactions under acidic conditions.
Reaction Optimization
Optimized conditions for bromomethyl substitution involve:
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Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields to 96%.
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Temperature Control : Reactions performed at 60–80°C minimize byproduct formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate
Molecular Formula : C₁₂H₁₄Br₂O₄
Molar Mass : Calculated as 382.04 g/mol (based on atomic weights: C=12.01, H=1.008, Br=79.904, O=16.00).
Key Differences :
- The longer alkyl chain may reduce crystallinity compared to the methyl analog, though melting point data are unavailable in the provided evidence .
Methyl 3-amino-4,6-dibromo-2-methylbenzoate
Molecular Formula: C₉H₉Br₂NO₂ Molar Mass: 322.98 g/mol Key Differences:
- Substitution of the bromomethyl group (2-position) with a methyl group and replacement of the 3-bromo with an amino group (–NH₂).
- The amino group enhances polarity and nucleophilicity, making this compound more reactive in reactions such as amidation or diazotization.
- Reduced steric hindrance compared to the primary compound due to fewer bulky substituents .
Methyl 4-(bromomethyl)benzoate
Molecular Formula : C₉H₉BrO₂ (inferred from entry "Methyl 4-(BROMOMETHYL)BENZOATE, 98%").
Molar Mass : Calculated as 229.07 g/mol .
Key Differences :
- Lacks the 3-bromo and 4,6-dimethoxy substituents, resulting in a simpler structure with lower molar mass.
- The single bromomethyl group at the 4-position limits its utility in multi-step synthetic pathways compared to the more highly functionalized primary compound .
Comparative Data Table
*Calculated values based on molecular formula.
Discussion of Structural and Functional Implications
- Reactivity: The primary compound’s dual bromine substituents make it a versatile electrophile for Suzuki or Ullmann couplings, whereas the ethyl analog’s longer ester chain may slow hydrolysis kinetics . The amino derivative’s –NH₂ group offers a site for conjugation but reduces stability under acidic conditions .
- Applications : Compounds with multiple bromine atoms (e.g., the primary compound) are prized in medicinal chemistry for constructing complex scaffolds. Simpler analogs like Methyl 4-(bromomethyl)benzoate serve as intermediates in single-step alkylation reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
